molecular formula C7H9NOS B14284932 S-methyl 2-cyanopent-4-enethioate CAS No. 131297-27-3

S-methyl 2-cyanopent-4-enethioate

Cat. No.: B14284932
CAS No.: 131297-27-3
M. Wt: 155.22 g/mol
InChI Key: DGRFQZWVQKKROX-UHFFFAOYSA-N
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Description

S-Methyl 2-cyanopent-4-enethioate is a sulfur-containing organic compound characterized by a thioester group (S-methyl), a cyano (-CN) substituent, and a pent-4-enoate backbone with a double bond at the fourth carbon. Thioesters, such as those correlated with Actinobacteria in cheese flavor production (e.g., S-methyl butanethioate), often exhibit distinct reactivity due to the sulfur atom’s nucleophilicity and stability .

Properties

CAS No.

131297-27-3

Molecular Formula

C7H9NOS

Molecular Weight

155.22 g/mol

IUPAC Name

S-methyl 2-cyanopent-4-enethioate

InChI

InChI=1S/C7H9NOS/c1-3-4-6(5-8)7(9)10-2/h3,6H,1,4H2,2H3

InChI Key

DGRFQZWVQKKROX-UHFFFAOYSA-N

Canonical SMILES

CSC(=O)C(CC=C)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-methyl 2-cyanopent-4-enethioate typically involves the reaction of 2-cyanopent-4-en-1-ol with methanethiol in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the thioester group. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors where the reactants are passed over a catalyst bed at elevated temperatures. This method ensures high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: S-methyl 2-cyanopent-4-enethioate can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding thiol and alcohol. Reducing agents such as lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of various substituted derivatives. Common nucleophiles include amines and alcohols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Amines, alcohols.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol, alcohol.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry: S-methyl 2-cyanopent-4-enethioate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds, which are of interest in medicinal chemistry.

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving thioesters. It is also used in the synthesis of biologically active molecules.

Medicine: this compound is investigated for its potential use in drug development. Its derivatives have shown promising activity against certain types of cancer cells.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of S-methyl 2-cyanopent-4-enethioate involves its interaction with nucleophiles and electrophiles. The cyano group can act as an electrophile, while the thioester group can participate in nucleophilic acyl substitution reactions. These interactions lead to the formation of various products depending on the reaction conditions and reagents used.

Comparison with Similar Compounds

S-Methyl Butanethioate and Derivatives

  • Structure : Shorter-chain thioesters (e.g., S-methyl butanethioate, S-methyl 3-methylbutanethioate) with sulfur-linked methyl groups.
  • Biological Role: These compounds are positively correlated with sulfur metabolism in Actinobacteria, contributing to flavor profiles in cheese via volatile sulfur compounds like dimethyl disulfide .

Ethyl 2-Cyanopent-4-enoate

  • Structure : Ethyl ester analog of the target compound, replacing the thioester with an oxygen-based ester group (CAS 173908-62-8) .
  • Applications : Used as a chemical intermediate in organic synthesis. The ester group offers lower reactivity compared to thioesters, making it less suitable for thiol-mediated biochemical interactions.
  • Physicochemical Properties :
    • Higher solubility in polar solvents due to the ester group.
    • Reduced stability under acidic/basic conditions compared to thioesters.

Maytansinoids (e.g., S-Methyl DM1)

  • Structure : Complex macrocyclic compounds with a thioester moiety (e.g., S-methyl DM1) .
  • Biological Activity: Exhibit exceptional cytotoxicity (IC50 in sub-nanomolar ranges) due to high-affinity binding to tubulin, inducing mitotic arrest .
  • Divergence: While S-methyl 2-cyanopent-4-enethioate shares the thioester group, its simpler structure lacks the macrocyclic framework necessary for tubulin interaction.

Data Table: Structural and Functional Comparison

Compound Key Features Biological/Industrial Role Reactivity Insights Reference
This compound Thioester, cyano, alkene Hypothetical: Drug synthesis, agrochemicals High thiol reactivity; alkene for functionalization N/A
S-Methyl Butanethioate Short-chain thioester Cheese flavor enhancement via sulfur volatiles Limited to small-molecule interactions
Ethyl 2-Cyanopent-4-enoate Ester, cyano, alkene (CAS 173908-62-8) Chemical intermediate Ester stability; moderate reactivity
S-Methyl DM1 Macrocyclic thioester (maytansinoid) Anticancer agent (tubulin inhibition) Ultra-high cytotoxicity via tubulin binding

Research Findings and Implications

  • Cyanated Compounds: The cyano group’s electron-withdrawing nature may stabilize transition states in reactions, as seen in ethyl 2-cyanopent-4-enoate’s use in synthetic pathways .
  • Biological Interactions: While maytansinoids exploit thioester-tubulin interactions for cytotoxicity, simpler thioesters like this compound may require structural optimization for similar bioactivity .

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